molecular formula C20H18N6O4 B2667023 N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847386-93-0

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2667023
CAS No.: 847386-93-0
M. Wt: 406.402
InChI Key: MPRIOVDHLLFPPO-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a high-purity chemical compound designed for research applications. As a member of the triazolopyrimidine family, it features a complex heterocyclic core that is of significant interest in medicinal chemistry. Compounds within this structural class have demonstrated a range of promising biological activities in scientific studies. Research on closely related analogs indicates potential for antimicrobial activity , including against resistant bacterial strains, as well as anticancer properties through mechanisms such as the induction of apoptosis in various cancer cell lines. Additional research suggests these scaffolds may exhibit anti-inflammatory effects by modulating key signaling pathways like NF-κB. The structure-activity relationship (SAR) of this compound is influenced by its methoxyphenyl substituents, which can affect its electronic properties and lipophilicity, thereby impacting its interaction with biological targets and its overall pharmacokinetic profile. This product is intended for research purposes such as bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of novel derivatives for drug discovery programs. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4/c1-29-15-8-6-14(7-9-15)26-19-18(23-24-26)20(28)25(12-21-19)11-17(27)22-13-4-3-5-16(10-13)30-2/h3-10,12H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRIOVDHLLFPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-methoxyaniline and 4-methoxybenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization reactions to form the triazolopyrimidine core. The final step involves the acylation of the triazolopyrimidine with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that suggest its potential in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant antimicrobial properties. N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has been shown to be effective against several bacterial strains, indicating its potential as an antibacterial agent .
  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects in MCF-7 breast cancer cells with an IC50 value indicating significant potency . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
  • Analgesic and Anti-inflammatory Effects : The compound has been evaluated for its analgesic properties in animal models. It has demonstrated efficacy comparable to standard analgesics, suggesting its potential use in pain management .

Synthetic Methodologies

The synthesis of this compound involves several steps:

  • Formation of Triazole Ring : The initial step typically involves the condensation of appropriate aryl hydrazines with carbonyl compounds to form the triazole ring structure.
  • Acetamide Formation : The triazole derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition against multiple bacterial strains; effective against resistant strains .
Study 2Anticancer PropertiesDemonstrated cytotoxic effects on MCF-7 cells with an IC50 value indicating high potency .
Study 3Analgesic EffectsExhibited analgesic properties comparable to conventional drugs in animal models .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Determinants : The 3- and 4-methoxyphenyl groups in the target compound likely enhance π-π stacking and hydrogen bonding, critical for receptor binding .
  • Synthetic Challenges : Compared to benzoxazines, triazolo-pyrimidines require precise control of cyclization to avoid byproducts .
  • Biological Potential: The acetamide moiety, common in bioactive molecules (e.g., oxadixyl in ), hints at pesticidal or therapeutic applications .

Biological Activity

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrimidine core with methoxyphenyl substituents. Its molecular formula is C18H20N6O4C_{18}H_{20}N_6O_4 with a molecular weight of 392.39 g/mol. The presence of the triazole ring is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance:

  • Cytotoxicity against Cancer Cell Lines : Compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. Notably, derivatives have demonstrated IC50 values as low as 0.39 μM against MCF-7 breast cancer cells .
CompoundCell LineIC50 (μM)
4bMCF-73.16
4cMCF-72.74
6aMCF-70.39

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • Mechanism of Action : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways . This inhibition suggests that this compound may exhibit similar properties.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented:

  • Broad-Spectrum Activity : Compounds related to this structure have shown efficacy against various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or function .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of new triazole derivatives on human cancer cell lines (MCF-7 and Bel-7402). The results indicated that certain compounds exhibited potent activity with IC50 values ranging from 27.3 μM to 43.4 μM against breast cancer cells .
  • Anti-inflammatory Evaluation : Research into the anti-inflammatory effects of similar compounds has shown that they can significantly reduce pro-inflammatory cytokines in vitro .

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide?

A general approach involves multi-step synthesis, including:

  • Cyclization : Formation of the triazolopyrimidinone core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods .
  • Acetamide coupling : Reacting the core intermediate with 3-methoxyphenylacetic acid derivatives using coupling reagents like EDC/HOBt or DCC .
  • Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Ethanol/piperidine systems at 0–5°C are effective for similar acetamide derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : Confirm regiochemistry of the triazole ring and substituent positions (e.g., methoxy groups at C3 and C4 positions) .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related thiazolo-pyrimidine derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the triazole moiety .
  • Handling : Use desiccants to mitigate hygroscopicity, as methoxy and acetamide groups may attract moisture .

Advanced Research Questions

Q. What strategies can optimize synthetic yield while minimizing byproducts in the triazolopyrimidinone core formation?

Advanced optimization includes:

  • Catalyst screening : Palladium or copper catalysts (e.g., Pd(OAc)₂) improve regioselectivity in heterocycle formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while additives like DBU suppress side reactions .
  • In-situ monitoring : Use HPLC or TLC to track intermediate stability, particularly for the 7-oxo group, which may undergo keto-enol tautomerism .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

  • Purity discrepancies : Validate compound purity (>95%) via HPLC before biological assays .
  • Assay variability : Standardize enzyme inhibition protocols (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Compare activity with derivatives (e.g., fluoro-substituted analogs) to identify pharmacophore requirements .

Q. What computational methods predict the compound’s binding interactions with target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors, focusing on the triazole and methoxyphenyl motifs .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to correlate reactivity with substituent effects .

Q. How can researchers design in vitro assays to evaluate the compound’s mechanism of action?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., FRET) to measure IC₅₀ values against kinases or proteases .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM) and controls (e.g., staurosporine) .
  • Target engagement : Employ thermal shift assays (TSA) to confirm binding to putative targets .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points, particularly in triplicate experiments .

Q. How should researchers address solubility challenges in pharmacokinetic studies?

  • Co-solvents : Use DMSO/PEG 400 mixtures (<1% DMSO) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .

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